molecular formula C17H26O11 B1199552 Pedicularioside CAS No. 81203-55-6

Pedicularioside

Cat. No.: B1199552
CAS No.: 81203-55-6
M. Wt: 406.4 g/mol
InChI Key: MLTZHVBDDNOQNM-KHPHCVDESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pedicularioside is a natural iridoid glucoside compound (CAS Registry Number: 81203-55-6) isolated from various plant species, including those from the Pedicularis and Buddleia genera . With a molecular formula of C17H26O11 and a molecular weight of 406.4 g/mol, it is a subject of interest in several biochemical research areas . A key and promising area of investigation is neuroprotective research. A study found that this compound A exhibited a significant protective effect on rat mesencephalic neurons against cell death induced by the neurotoxin MPP+ (1-methyl-4-phenylpyridinium ion) . The proposed mechanism for this effect involves the inhibition of caspase-3 gene expression and the cleavage of poly (ADP-ribose) polymerase (PARP), which are key mediators of apoptotic cell death . This suggests this compound has potential for research into neurodegenerative conditions. More broadly, extracts from Pedicularis plants, which contain iridoids and phenylethanoids like this compound, are reported in scientific literature to have various biological activities, including antioxidant, antimicrobial, and immunomodulatory properties . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

81203-55-6

Molecular Formula

C17H26O11

Molecular Weight

406.4 g/mol

IUPAC Name

methyl (1R,4aS,5S,7S,7aS)-4a,5-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate

InChI

InChI=1S/C17H26O11/c1-6-3-9(19)17(24)7(14(23)25-2)5-26-15(10(6)17)28-16-13(22)12(21)11(20)8(4-18)27-16/h5-6,8-13,15-16,18-22,24H,3-4H2,1-2H3/t6-,8+,9-,10+,11+,12-,13+,15+,16-,17-/m0/s1

InChI Key

MLTZHVBDDNOQNM-KHPHCVDESA-N

SMILES

CC1CC(C2(C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)O

Isomeric SMILES

C[C@H]1C[C@@H]([C@@]2([C@H]1[C@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O

Canonical SMILES

CC1CC(C2(C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)O

Synonyms

pedicularioside

Origin of Product

United States

Natural Occurrence and Botanical Sources of Pedicularioside

Identification of Primary Pedicularioside-Producing Plant Genera

The primary botanical source of this compound is the genus Pedicularis L., a large and diverse group of hemiparasitic plants belonging to the Orobanchaceae family. nih.govkg.ac.rs This genus, commonly known as lousewort, encompasses approximately 600 species distributed across the temperate and cold regions of the Northern Hemisphere, with significant biodiversity hotspots in Asia, Europe, and North America. nih.govnih.gov Phytochemical investigations have revealed that Pedicularis species are a rich reservoir of various secondary metabolites. researchgate.net Among these, phenylethanoid glycosides and iridoids are considered the two most prevalent classes of compounds throughout the genus. kg.ac.rs Specifically, certain compounds such as pediculariosides A, E, G, H, I, M, and N have been identified as valuable chemotaxonomic markers for the Pedicularis genus.

Several species within the Pedicularis genus have been identified as being particularly rich in this compound and its derivatives.

Pedicularis longiflora : Commonly known as Long Tube Lousewort, this species has been a subject of phytochemical studies. nih.gov Research on Pedicularis longiflora var. tubiformis has led to the identification of various compounds, including phenylethanoid glycosides.

Pedicularis striata : Investigations into this species have also confirmed the presence of phenylpropanoid glycosides and iridoids. nih.govscielo.br

Pedicularis uliginosa : Chemical analysis of P. uliginosa has resulted in the isolation and identification of several iridoid glycosides. researchgate.net

Pogostemon cablin Benth, a member of the Lamiaceae family and commonly known as patchouli, is a well-known aromatic medicinal plant. nih.gov Extensive phytochemical research has identified over 140 different compounds in patchouli, including a wide array of terpenoids, phytosterols, flavonoids, organic acids, lignins, alkaloids, and various glycosides. nih.govmdpi.com The essential oil of P. cablin is particularly valued for constituents like patchouli alcohol, pogostone, α-patchoulene, β-patchoulene, and seychellene. nih.gov However, based on available scientific literature, this compound has not been reported as a chemical constituent of Pogostemon cablin. nih.govmdpi.comnih.govresearchgate.netpharmacognosyjournal.net

Geographical Distribution and Habitat Influences on this compound Accumulation

The genus Pedicularis is widely distributed, with a significant presence in the mountainous areas of Europe, Northern Asia, and America. nih.gov The highest species diversity is found in China (approximately 350 species), India (about 83 species), and Europe (around 70 species). nih.gov These plants typically thrive in temperate, mountainous habitats with acidic and less-draining soil. nih.gov

The accumulation of secondary metabolites, including this compound, in Pedicularis species is not solely determined by genetics but is also significantly influenced by external environmental factors. nih.gov As hemiparasitic organisms, Pedicularis plants form connections with the roots of neighboring host plants, from which they can draw water, nutrients, and various chemical constituents, including alkaloids. theforagerspath.com7song.com This parasitic nature means that the specific phytochemical profile of a Pedicularis plant, including the concentration of compounds like this compound, can be influenced by the surrounding plant community. theforagerspath.com The composition of essential oils in some Pedicularis species has been observed to vary significantly depending on the collection region, highlighting the strong impact of environmental growth conditions on the plant's chemistry. nih.gov

Phytochemical Diversity within this compound-Containing Plant Extracts

Extracts from Pedicularis species that contain this compound are characterized by a rich and complex phytochemical profile. These plants produce a wide array of secondary metabolites, meaning this compound is found in conjunction with numerous other compounds. The major classes of phytoconstituents reported in the Pedicularis genus include phenols, phenylethanoids, phenylpropanoids, flavonoids, iridoids, lignans, and alkaloids. nih.gov

In Pedicularis longiflora var. tubiformis, for instance, detailed analysis has revealed the presence of numerous amino acids, organic acids, and flavonoids alongside other glycosides. semanticscholar.orgtechscience.com Similarly, studies on other species like Pedicularis wilhelmsiana and Pedicularis sibthorpii have led to the isolation of phenylethanoids such as verbascoside (B1683046) and martynoside, iridoids like aucubin, and flavonoids including luteolin (B72000) and its glycosides. nih.govplu.mx

Below are tables detailing some of the diverse compounds identified in Pedicularis longiflora var. tubiformis.

Flavonoids Identified in P. longiflora var. tubiformis

Compound Name
Isoorientin
Orientin
Luteolin-7-O-glucoside
Verbascoside
Scopoletin
Luteolin
Apigenin
Tricin

Data sourced from scientific literature. semanticscholar.org

Organic and Amino Acids Identified in P. longiflora var. tubiformis

Compound Class Examples
Organic Acids Malic acid, Citric acid, Oxalic acid, GABA
Amino Acids L-asparagine, Valine, L-alanine, Glycine, Cysteine, Methionine

Data sourced from scientific literature. semanticscholar.org

This co-occurrence of diverse phytochemicals contributes to the complex nature of extracts derived from these plants.

Isolation and Purification Methodologies for Pedicularioside

Extraction Techniques from Plant Biomass

The initial step in obtaining Pedicularioside involves extracting it from plant biomass, where it naturally occurs. Phenylethanoid glycosides, including this compound, are generally water-soluble natural products nih.gov.

Common extraction methods involve the use of polar organic solvents. Methanol (B129727) is frequently employed, and to a lesser extent, ethanol (B145695) and ethyl acetate (B1210297) are also utilized nih.gov. For instance, methanolic extracts of Pedicularis sibthorpii have been used, and aerial parts of plants are often air-dried and ground before successive Soxhlet extraction with solvents such as n-hexane, dichloromethane (B109758) (DCM), and methanol (MeOH) wikipedia.org. Soxhlet extraction is a common method for extracting oil and fat from solid biomass using repeated washing with organic solvents under reflux nih.gov.

Following the initial solvent extraction, the crude extract is typically dissolved in water and subsequently washed with other organic solvents to remove non-polar impurities. The water-soluble fraction, which contains the phenylethanoid glycosides, is then often lyophilized or extracted into water-saturated n-butanol nih.gov. Filtration steps, using materials like celite or charcoal, are also employed to remove solids or pigments before further purification nih.gov. Solvent partitioning, yielding fractions with increasing polarity (e.g., hexane, CH2Cl2, EtOAc, and n-BuOH soluble fractions), is another preliminary separation technique, with phenolic glycosides often found in the ethyl acetate (EtOAc) soluble fraction.

Table 1: Common Solvents and Techniques for this compound Extraction

Extraction StepSolvents/TechniquesPurposeReferences
Initial ExtractionMethanol, Ethanol, Ethyl AcetateExtract polar compounds like PhGs nih.gov
Sequential Extractionn-Hexane, Dichloromethane (DCM), Methanol (MeOH) (e.g., Soxhlet)Fractionate compounds based on polarity wikipedia.orgnih.gov
Liquid-Liquid PartitioningWater-saturated n-Butanol, Ethyl AcetateConcentrate water-soluble PhGs and remove non-polar impurities nih.gov
Pre-filtrationCelite, CharcoalRemove solids and pigments nih.gov

Chromatographic Separation Strategies

After extraction, various chromatographic techniques are crucial for separating this compound from other co-extracted compounds, leveraging differences in their physicochemical properties.

Preparative liquid chromatography, including High-Performance Liquid Chromatography (HPLC) and Medium Pressure Liquid Chromatography (MPLC), are pivotal for achieving high purity.

High-Performance Liquid Chromatography (HPLC) : Preparative or semi-preparative reverse-phase HPLC (RP-HPLC) is a widely used method for the purification of phenylethanoid glycosides, including this compound nih.gov. RP-18 columns are commonly employed, with mobile phases consisting of aqueous methanol or aqueous acetonitrile (B52724) nih.gov. For instance, preparative reversed-phase HPLC has been conducted on Reprosil 100 C18 columns (250 mm length, 20 mm i.d., 10 µm particle size) using a mobile phase of methanol (A) and water (B) with a gradient program (e.g., 10% A initially, changing to 40% A over 20 minutes) wikipedia.org. Semi-preparative reversed-phase HPLC can also utilize isocratic solvent systems, such as 36% acetonitrile/water, or gradient systems ranging from 35% to 80% methanol/water. HPLC offers high resolution and reproducibility, making it effective for separating complex mixtures.

Medium Pressure Liquid Chromatography (MPLC) : MPLC is often used as an intermediate separation step, particularly for larger quantities of crude extracts or fractions, before final purification by HPLC. MPLC operates at pressures between 0-200 psi, offering advantages such as high separation speed, high efficiency, and the ability to prepare samples ranging from milligrams to hundreds of grams within a short timeframe. It can be operated with both normal phase and reverse phase fillers, providing high resolution compared to normal pressure column chromatography. Column chromatography using materials like silica (B1680970) gel, Sephadex LH-20, polyamide, cellulose, or Diaion HP-20 is also employed, with Sephadex LH-20 often used for initial fractionation before preparative HPLC nih.gov.

Table 2: Chromatographic Parameters for this compound Purification

Chromatography TypeStationary PhaseMobile PhaseKey CharacteristicsReferences
Preparative/Semi-preparative HPLCRP-18, Reprosil 100 C18Aqueous Methanol, Aqueous Acetonitrile (gradient/isocratic)High resolution, final purification nih.govwikipedia.org
MPLCVarious (Normal/Reverse Phase)VariousHigh speed, high efficiency, large sample capacity
Column ChromatographySilica gel, Sephadex LH-20, Polyamide, Cellulose, Diaion HP-20CHCl3-MeOH, CHCl3-MeOH-H2O, MeOH, CH2Cl2-MeOHInitial separation, removal of pigments nih.gov

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for monitoring fractions during isolation and for preliminary separation. TLC is typically performed on precoated silica gel GF 254 plates. Spots containing the compounds are visualized under UV light at 254 or 365 nm, or by spraying with a detection reagent such as 10% H2SO4 in ethanol followed by heating. TLC can also be used for microanalytical assessment of sugar and aromatic parts of glycosides via acid hydrolysis, comparing results with known standards like acteoside nih.gov.

Advanced Purification Protocols

Beyond conventional column and preparative liquid chromatography, advanced techniques are sometimes employed to further refine the purity of this compound or to streamline the purification process. High-Speed Counter-Current Chromatography (HSCCC) has emerged as an effective alternative to traditional chromatographic techniques for the separation of certain phenylethanoid glycosides, offering advantages in terms of efficiency and speed.

Furthermore, for detailed analysis and confirmation of purity, hyphenated techniques are utilized. These include online analytical methods such as Liquid Chromatography-Ultraviolet (LC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR). These techniques allow for the separation of components by HPLC and their immediate analysis by UV, MS, or NMR spectroscopy, aiding in the rapid detection and identification of known compounds (dereplication) and ensuring the purity of the isolated this compound. Recycling techniques in HPLC can also be applied to achieve higher levels of purification by re-passing fractions through the column.

Structural Elucidation and Characterization of Pedicularioside

Spectroscopic Methods for Molecular Structure Determination

Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools in the structural elucidation of organic compounds such as Pedicularioside nih.govoup.comwikidata.orgoup.com. When applied in combination, they allow for the unambiguous identification of unknown structures, even from very small amounts of material guidetopharmacology.org.

NMR spectroscopy is a powerful technique that provides detailed insights into the carbon-hydrogen framework of a molecule, revealing the number and types of atoms, their chemical environments, and their connectivity wikidata.org. For complex molecules like this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely employed.

One-dimensional NMR experiments, such as proton nuclear magnetic resonance (¹H-NMR) and carbon-13 nuclear magnetic resonance (¹³C-NMR), are fundamental for initial structural assessment wikidata.orgdoi.org.

¹H-NMR Spectroscopy: This technique provides information on the number of non-equivalent hydrogen atoms, their chemical environments (indicated by chemical shift, δ), and their coupling relationships (indicated by multiplicity and coupling constants, J). For phenylethanoid glycosides like this compound, characteristic signals are observed for aromatic protons, olefinic protons, and protons of the sugar moieties and the phenylethyl alcohol part nih.govoup.com. The chemical shifts are typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS) at 0.00 ppm doi.orgresearchgate.net.

Illustrative Example of ¹H-NMR Data for a Phenylethanoid Glycoside Component

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Ar-H (H-2', H-6') 6.50-7.50 d, dd 1.5-8.0
H-α (phenylethyl) 4.00-4.50 t 6.0-7.0
H-β (phenylethyl) 2.50-3.00 t 6.0-7.0
Anomeric H (sugar) 4.50-5.50 d 7.0-8.0 (β-glycoside)

¹³C-NMR Spectroscopy: ¹³C-NMR provides information on the carbon skeleton of the molecule, with each chemically distinct carbon atom giving rise to a unique signal wikidata.orgcenmed.com. The chemical shifts in ¹³C-NMR are highly sensitive to the electronic environment of the carbon atoms, allowing for the identification of different types of carbons (e.g., aromatic, aliphatic, carbonyl, oxygenated carbons from sugar units) wikidata.org. Often, ¹³C-NMR spectra are recorded with proton decoupling to simplify the spectrum, resulting in single peaks for each carbon cenmed.com.

Illustrative Example of ¹³C-NMR Data for a Phenylethanoid Glycoside Component

Carbon Assignment Chemical Shift (δ, ppm)
Aromatic Carbons 110-150
Carbonyl (ester) 165-170
Anomeric C (sugar) 95-105
Sugar Carbons 60-85
Phenylethyl C-α 70-75

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms that are not directly coupled in 1D spectra, and for determining the relative stereochemistry and spatial proximity of protons wikidata.org.

Correlation Spectroscopy (COSY): COSY experiments reveal proton-proton spin-spin couplings, indicating which protons are on adjacent carbons or within the same spin system nih.govwikidata.orgnih.gov. This helps in tracing proton networks within different parts of the molecule, such as the sugar moieties and the aglycone part.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of directly bonded protons and carbons (one-bond ¹H-¹³C correlations) nih.govwikidata.orgnih.gov. This allows for the assignment of proton signals to their corresponding carbon signals, and vice versa. Edited-HSQC can further distinguish between CH, CH₂, and CH₃ groups nih.gov.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments detect long-range heteronuclear correlations, typically between protons and carbons separated by two to four (or sometimes five) bonds nih.govwikidata.orgnih.gov. These correlations are invaluable for connecting different fragments of the molecule, identifying quaternary carbons, and establishing the positions of glycosidic linkages and acyl groups in complex glycosides like this compound oup.comfishersci.ca.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments reveal spatial proximity between protons, regardless of whether they are directly bonded or coupled nih.govwikidata.orgnih.gov. This is particularly useful for determining the relative stereochemistry of chiral centers and the conformation of the molecule in solution. For glycosides, NOESY correlations between anomeric protons and protons on the aglycone or other sugar units are crucial for establishing the glycosidic linkage and its configuration.

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can be used to deduce structural features guidetopharmacology.orgoup.com. High-resolution mass spectrometry (HRMS) offers very precise mass measurements, allowing for the determination of the exact molecular formula guidetopharmacology.orgnih.gov.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a "soft" ionization technique commonly used for polar, non-volatile, and thermally labile compounds like glycosides nih.govuni.lu. ESI typically produces protonated or deprotonated molecular ions ([M+H]⁺ or [M-H]⁻) or adduct ions (e.g., [M+Na]⁺), which directly provide the molecular weight of the compound nih.govnih.gov. HR-ESI-MS is particularly valuable for confirming the molecular formula due to its high mass accuracy guidetopharmacology.orgoup.comnih.gov.

Illustrative Example of ESI-MS Data

Ion Type m/z (observed) Proposed Formula Calculated Mass
[M+H]⁺ [Exact mass] CₓHᵧO₂ [Calculated]
[M+Na]⁺ [Exact mass] CₓHᵧO₂Na [Calculated]

Tandem Mass Spectrometry (MS/MS), also known as MSⁿ experiments, involves the fragmentation of selected precursor ions to generate product ions oup.comnih.gov. This fragmentation provides characteristic patterns that reveal substructures within the molecule. For glycosides, MS/MS is particularly useful for determining the sequence and type of sugar units, as well as the linkage points to the aglycone oup.comnih.gov. Collision-induced dissociation (CID) is a common method used to induce fragmentation oup.com. The resulting fragment ions can be analyzed to reconstruct the molecular structure oup.com.

Illustrative Example of MS/MS Fragmentation Data for a Glycoside

Precursor Ion (m/z) Product Ions (m/z) Interpretation (Losses/Fragments)
[M+H]⁺ [M+H - sugar1]⁺ Loss of terminal sugar unit
[M+H - sugar2]⁺ Loss of second sugar unit
[Aglycone+H]⁺ Aglycone fragment

Compound Names and PubChem CIDs

Biosynthesis and Metabolic Pathways of Pedicularioside

Precursor Pathways in Phenylpropanoid Glycoside Biosynthesis (e.g., Shikimate and Cinnamate (B1238496) Pathways)

The biosynthesis of phenyl-ethanoid glycosides, including Pedicularioside, is fundamentally built upon two interconnected processes: the shikimate pathway and the cinnamate pathway semanticscholar.orgnih.govmdpi.com.

The shikimate pathway is a central anabolic route in plants, microorganisms, and fungi, responsible for the de novo synthesis of aromatic amino acids such as L-phenylalanine and L-tyrosine nih.govfrontiersin.orgmdpi.com. These amino acids serve as the primary precursors for a vast array of plant secondary metabolites, including the C6-C3 phenylpropane units found in phenylpropanoids nih.govfrontiersin.org. Specifically, the β-hydroxy-tyrosol moiety, a characteristic structural component of phenyl-ethanoid glycosides like this compound, is derived from the shikimic acid pathway semanticscholar.orgnih.govmdpi.com.

The cinnamate pathway , also known as the general phenylpropanoid pathway, initiates from L-phenylalanine (or L-tyrosine in some monocots) frontiersin.orgtandfonline.com. This pathway begins with the deamination of phenylalanine to cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL) frontiersin.orgresearchgate.netresearchgate.net. Cinnamic acid then undergoes a series of hydroxylation and esterification steps to yield various phenylpropanoid derivatives frontiersin.orgresearchgate.net. Crucially, the cinnamate pathway is responsible for producing the caffeic acid part of phenyl-ethanoid glycosides, which is subsequently incorporated into the this compound structure through esterification semanticscholar.orgnih.govmdpi.comresearchgate.net.

The general phenylpropanoid pathway proceeds with the conversion of cinnamic acid to p-coumaroyl-CoA through the action of cinnamate 4-hydroxylase (C4H) and 4-coumaroyl coenzyme A (CoA) ligase (4CL) frontiersin.orgresearchgate.netoup.com. This p-coumaroyl-CoA acts as a central precursor for various branches of phenylpropanoid metabolism, leading to compounds like flavonoids, monolignols, and coumarins frontiersin.org. In the context of this compound, further enzymatic steps lead to the formation of caffeic acid, which is a key acyl moiety semanticscholar.orgnih.govmdpi.comresearchgate.net.

The convergence of these two pathways provides the essential building blocks: the β-hydroxy-tyrosol moiety from the shikimate pathway and the caffeic acid moiety from the cinnamate pathway, which are then assembled with a central glucose residue and other sugars (e.g., rhamnose) to form the complex structure of this compound semanticscholar.orgnih.govmdpi.comscispace.com.

Table 1: Key Precursors and Their Origin in this compound Biosynthesis

Precursor CompoundOriginating PathwayRole in this compound StructurePubChem CID
L-PhenylalanineShikimate PathwayInitiates Cinnamate Pathway614
L-TyrosineShikimate PathwayInitiates Cinnamate Pathway (in some plants)1153
Shikimic AcidShikimate PathwayIntermediate for Aromatic Amino Acids10053
Cinnamic AcidCinnamate PathwayIntermediate for Caffeic Acid444500
p-Coumaroyl-CoACinnamate PathwayCentral Precursor for Phenylpropanoids5318538
Caffeic AcidCinnamate PathwayEster-forming aromatic acid moiety689043
β-hydroxy-tyrosolShikimate PathwayPhenyl-ethanoid moiety98708
GlucosePrimary MetabolismCentral sugar core5793
RhamnosePrimary MetabolismAdditional sugar moiety5460000

Enzymatic Mechanisms Involved in this compound Formation

The assembly of this compound from its precursor units involves a series of highly specific enzymatic reactions, characteristic of phenylpropanoid glycoside biosynthesis. While specific enzymes solely dedicated to this compound formation are not extensively detailed in current literature, the general enzymatic machinery for phenylpropanoid glycosides provides a strong framework.

The initial steps in the cinnamate pathway are catalyzed by well-characterized enzymes:

Phenylalanine Ammonia-Lyase (PAL) : Catalyzes the deamination of L-phenylalanine to cinnamic acid, marking the committed step into the phenylpropanoid pathway frontiersin.orgresearchgate.net.

Cinnamate 4-Hydroxylase (C4H) : A cytochrome P450 monooxygenase, C4H hydroxylates cinnamic acid to p-coumaric acid frontiersin.orgoup.com.

4-Coumarate CoA Ligase (4CL) : Activates p-coumaric acid by forming a thioester bond with coenzyme A, yielding p-coumaroyl-CoA frontiersin.orgresearchgate.net.

These enzymes are fundamental for generating the C6-C3 units that form the backbone of the caffeic acid moiety frontiersin.org. Subsequent steps involve further hydroxylation and methylation reactions to produce caffeic acid. Enzymes such as hydroxycinnamoyl CoA shikimate hydroxycinnamoyl transferase (HCT), p-coumarate 3-hydroxylase (C3H), and caffeoyl shikimate esterase (CSE) are involved in the biosynthesis of caffeic acid and its derivatives mdpi.com.

The formation of the complete this compound structure involves glycosylation and esterification steps. Phenylpropanoid glycosides typically feature a central glucose residue to which a hydroxyphenylethyl moiety (like β-hydroxy-tyrosol) is linked via a glycosidic bond, and an aromatic acid (like caffeic acid) is attached through an ester bond scispace.com.

Glycosyltransferases (GTs) : These enzymes are responsible for attaching sugar moieties (such as glucose and rhamnose) to the aglycone (non-sugar) parts of the molecule. In the context of phenylpropanoid glycosides, GTs would catalyze the formation of the glycosidic bond between the β-hydroxy-tyrosol and the central glucose, and potentially other sugar-sugar linkages frontiersin.org.

Acyltransferases : These enzymes facilitate the formation of ester bonds. For this compound, an acyltransferase would be crucial for attaching the caffeic acid moiety to the glucose residue mdpi.comscispace.com. Studies on the enzymatic synthesis of phenylpropanoid glycoside analogues have demonstrated the utility of enzymes like Candida antarctica Lipase B (CaL-B) for esterification with hydroxycinnamic acid derivatives, suggesting similar enzymatic mechanisms in natural biosynthesis scienceopen.com.

Table 2: General Enzymatic Activities in Phenylpropanoid Glycoside Biosynthesis

Enzyme AbbreviationFull Enzyme NameCatalyzed ReactionPathway Role
PALPhenylalanine Ammonia-LyaseL-Phenylalanine → Cinnamic acidCommitted step into phenylpropanoid pathway
C4HCinnamate 4-HydroxylaseCinnamic acid → p-Coumaric acidHydroxylation in cinnamate pathway
4CL4-Coumarate CoA Ligasep-Coumaric acid → p-Coumaroyl-CoAActivation of p-coumaric acid
HCTHydroxycinnamoyl CoA Shikimate Hydroxycinnamoyl TransferaseInvolved in caffeic acid biosynthesisIntermediate step in caffeic acid formation
C3Hp-Coumarate 3-HydroxylaseInvolved in caffeic acid biosynthesisHydroxylation in caffeic acid formation
CSECaffeoyl Shikimate EsteraseInvolved in caffeic acid biosynthesisEster hydrolysis/formation related to caffeic acid
GTGlycosyltransferaseTransfer of sugar moieties to aglycones or other sugarsFormation of glycosidic bonds (e.g., β-hydroxy-tyrosol to glucose)
AcyltransferaseAcyltransferaseFormation of ester bonds between an acyl group and a hydroxyl groupFormation of ester bond (e.g., caffeic acid to glucose)

Genetic and Transcriptomic Regulation of Biosynthetic Enzymes

The biosynthesis of secondary metabolites, including this compound, is under sophisticated genetic and transcriptomic control in plants. This regulation ensures the appropriate timing, amplitude, and tissue-specific expression of the genes encoding the biosynthetic enzymes nih.gov.

Transcriptional regulation is a primary control point, involving a dynamic network of activators and repressors that respond to various internal and external cues such as phytohormones and environmental signals nih.gov. For instance, genes encoding key enzymes of the general phenylpropanoid pathway, such as PAL, C4H, and 4CL, are often part of gene families and exhibit distinct expression patterns during plant development frontiersin.orgoup.com. Transcriptomic analyses can reveal the activation or suppression of these genes, providing insights into the metabolic flux towards specific end products frontiersin.org.

Research has identified various transcription factors that play critical roles in regulating phenylpropanoid biosynthesis. For example, R2R3-MYB transcription factors and basic helix-loop-helix (bHLH) proteins are known to regulate branches of the phenylpropanoid pathway, such as flavonoid biosynthesis tandfonline.com. These transcription factors can directly or indirectly influence the expression of genes encoding enzymes involved in the synthesis of precursors and the subsequent glycosylation and esterification steps leading to compounds like this compound nih.gov.

Beyond transcriptional control, post-transcriptional and post-translational mechanisms also contribute to the regulation of secondary metabolite biosynthesis nih.govelifesciences.org. These can include mRNA stability, translation efficiency, and protein modification or degradation, all of which fine-tune the activity of the biosynthetic machinery nih.gov. While specific genetic and transcriptomic studies directly on this compound biosynthesis are limited, it is highly probable that its production is similarly regulated within the broader phenylpropanoid glycoside framework, responding to developmental cues and environmental stimuli to optimize its accumulation in plant tissues.

Isotopic Labeling Studies for Pathway Delineation

Isotopic labeling studies are an indispensable tool for elucidating complex metabolic pathways and tracing the fate of specific atoms through biochemical reactions nih.govcreative-proteomics.comnih.gov. By introducing stable isotopes (e.g., ¹³C, ¹⁵N, ²H) as metabolic tracers into a biological system, researchers can track their incorporation into metabolites and delineate the precise routes of metabolic conversions creative-proteomics.comgeneralmetabolics.com.

The principle behind stable isotope labeling involves the differential incorporation of labeled and unlabeled metabolites into the biomolecular framework creative-proteomics.com. Analyzing the isotopic labeling patterns in downstream metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy provides direct evidence of precursor-product relationships and metabolic flux nih.govnih.gov. This approach is particularly valuable for:

Pathway Delineation : Confirming known biosynthetic routes and identifying novel metabolic pathways nih.govcreative-proteomics.com.

Flux Analysis : Quantifying the rates at which metabolites flow through different branches of a metabolic network nih.govnih.gov.

Metabolite Discovery : Confirming the biosynthetic nature of newly detected metabolites nih.gov.

In the context of complex plant secondary metabolites like this compound, isotopic labeling studies can provide definitive insights into their biosynthesis. For instance, in the Pedicularis genus, from which this compound derives its name, the use of labeled precursors has been specifically suggested as a valuable method to delineate the biogenetic pathways of iridoids and other metabolites mdpi.com. Although this particular reference pertains to iridoids, the principle is directly applicable to phenylpropanoid glycosides like this compound. By feeding plants with ¹³C-labeled phenylalanine or shikimic acid, researchers could track the incorporation of these labels into the caffeic acid and β-hydroxy-tyrosol moieties, as well as the sugar units, thereby confirming the proposed biosynthetic steps and identifying any unexpected intermediates or branching points in the this compound pathway. Such studies are critical for a comprehensive understanding of the intricate biochemical network leading to the formation of this compound.

Table 3: Common Stable Isotopes Used in Metabolic Labeling Studies

Isotope TagNatural Abundance (%)Common ApplicationsDetection Method
¹³C1.1Tracing carbon flow in central and secondary metabolismMS, NMR
¹⁵N0.368Tracing nitrogen assimilation and amino acid metabolismMS, NMR
²H (Deuterium)0.015Studying hydrogen transfer and metabolic ratesMS, NMR

Synthetic Chemistry of Pedicularioside and Its Analogs

Total Synthesis Approaches to Pedicularioside Structures

Total synthesis involves the complete chemical construction of a complex molecule from simpler, readily available precursors. For compounds with high structural complexity and multiple stereocenters, such as this compound, total synthesis is a formidable task. While general methodologies for the total synthesis of complex natural products, including those with tetrahydropyran (B127337) motifs, have been developed, comprehensive reports detailing the total synthesis of this compound itself are not widely available in the readily accessible scientific literature. Such syntheses typically require sophisticated strategies for the stereoselective formation of glycosidic linkages and the precise assembly of polyhydroxylated aromatic and sugar components. The absence of readily published total synthesis routes for this compound may indicate the significant synthetic hurdles involved or that research has predominantly focused on isolation and semisynthetic modifications from natural sources.

Semisynthesis of this compound Derivatives

Semisynthesis, or partial chemical synthesis, is a strategy that utilizes natural compounds as starting materials to produce novel compounds with distinct chemical and medicinal properties wikipedia.org. This approach is often more efficient and cost-effective than total synthesis for complex molecules, as it leverages the complex biosynthetic pathways of living organisms to provide the initial intricate scaffolds wikipedia.org.

Various this compound derivatives have been isolated from Pedicularis plants, including this compound A, E, F, G, H, and I researchgate.netmdpi.comjlu.edu.cnresearchgate.netchemistry-chemists.comvdoc.pub. While these compounds are naturally occurring derivatives, the detailed chemical procedures for their semisynthesis, starting from an isolated this compound scaffold, are not extensively documented in the provided search results. Semisynthetic efforts would typically involve targeted chemical modifications, such as acetylation, alkylation, or selective deprotection, to alter specific functional groups of the parent this compound molecule. This method allows for the exploration of new biological activities or the improvement of existing pharmacological profiles by introducing subtle structural changes.

Rational Design and Synthesis of this compound Analogs for Biological Probing

Rational design and synthesis involve the deliberate creation of new compounds based on an understanding of structure-activity relationships (SAR) and molecular interactions with biological targets vdoc.pubfrontiersin.orgnih.govresearchgate.netnih.govresearchgate.net. This approach is crucial for optimizing the biological activity, selectivity, and pharmacokinetic properties of lead compounds.

This compound A has demonstrated neuroprotective activity nih.govnih.gov, while this compound G has been shown to inhibit angiogenesis and tumorigenesis frontiersin.orgjst.go.jp. These findings highlight the therapeutic potential of the this compound scaffold and provide a basis for the rational design of analogs. While in silico approaches, such as virtual screening and molecular docking, have been applied to phenylpropanoid glycosides to predict interactions with biological targets researchgate.net, specific reports detailing the rational design and subsequent chemical synthesis of novel this compound analogs for biological probing are not prominently featured in the provided information. Such efforts would typically involve modifying the sugar moieties, the phenolic groups, or the phenylpropanoid ester linkage to probe their contributions to the observed biological activities.

Stereoselective Synthetic Methodologies

Stereoselective synthesis is paramount in the synthesis of natural products, as biological activity is often highly dependent on the precise three-dimensional arrangement of atoms (stereochemistry) mdpi.comethz.ch. This compound, with its numerous chiral centers within its sugar units and aglycone, necessitates highly controlled stereoselective methodologies for its synthesis or the synthesis of its complex fragments.

General strategies for achieving stereocontrol in complex molecule synthesis include:

Chiral Pool Approach: Utilizing readily available enantiopure natural products (e.g., sugars, amino acids) as starting materials, where existing stereocenters guide the formation of new ones ethz.ch.

Chiral Auxiliaries: Attaching a temporary enantiopure group to a substrate to induce stereoselectivity in a reaction, which is then removed ethz.ch.

Enantioselective Catalysis: Employing chiral catalysts (e.g., organocatalysts, metal complexes) to direct the formation of a specific enantiomer in a reaction ethz.ch.

While these methodologies are fundamental to the synthesis of complex glycosides and natural products containing multiple chiral centers, specific applications of these advanced stereoselective techniques directly to the total synthesis of this compound or its key stereodefined fragments are not explicitly detailed in the provided search results. However, the complexity of this compound's structure implies that any successful synthetic route would inherently rely on a combination of highly stereoselective reactions to establish its absolute configuration.

Preclinical Pharmacological Investigations and Mechanistic Studies of Pedicularioside

In Vitro Studies on Cellular Models

In vitro studies utilizing cellular models have provided crucial insights into the pharmacological activities of Pedicularioside, specifically this compound A, highlighting its potential in neuroprotection and antioxidant defense.

This compound A has demonstrated significant neuroprotective capabilities in neuronal cell models, primarily through its ability to mitigate neuronal loss and modulate apoptotic pathways.

Research has shown that this compound A, isolated from Buddleia lindleyana, effectively inhibits cell death induced by 1-methyl-4-phenylpyridinium ions (MPP+) in primary cultures of rat mesencephalic neurons. wikipedia.orgwikipedia.org MPP+ is a well-established neurotoxin used to model Parkinson's disease, acting by inhibiting complex I of the mitochondrial electron transport chain, which leads to ATP depletion and selective dopaminergic neuronal death. wikipedia.orgnih.gov Among several phenylethanoid glycosides tested, this compound A exhibited the most significant protective effect against MPP+-induced cell death. wikipedia.orgwikipedia.org This protection was evidenced by a marked increase in the survival of mesencephalic neurons, including dopaminergic neurons, identified by their tyrosine hydroxylase immunoreactivity. wikipedia.orgwikipedia.org

A key mechanism underlying the neuroprotective effects of this compound A involves its modulation of apoptotic pathways. In cellular models exposed to MPP+, this compound A was found to inhibit the expression of the caspase-3 gene and prevent the cleavage of poly (ADP-ribose) polymerase (PARP). wikipedia.orgwikipedia.org Caspase-3 is a critical executioner enzyme in both intrinsic and extrinsic apoptotic pathways, and its activation leads to the proteolytic cleavage of numerous cellular proteins, ultimately resulting in the characteristic morphological and biochemical changes of apoptosis. semanticscholar.orgcabidigitallibrary.orgnih.govguidetomalariapharmacology.org By inhibiting caspase-3 gene expression and PARP cleavage, this compound A effectively protects mesencephalic neurons from MPP+-induced apoptotic cell death. wikipedia.orgwikipedia.org

Studies suggest that this compound A, along with other phenylethanoid glycosides, possesses the capacity to suppress reactive oxygen species (ROS). mdpi.com ROS are highly reactive oxygen derivatives, such as superoxide (B77818) anion radical and hydroxyl radical, which are generated during normal cellular metabolism and in response to various stressors. wikidoc.orgresearchgate.net Excessive levels of ROS lead to oxidative stress, causing damage to cellular macromolecules like proteins, lipids, and DNA. wikidoc.orgfrontiersin.org The ability of this compound A to scavenge extracellular reactive oxygen species contributes to its antioxidant defense mechanism, helping to mitigate oxidative damage in cellular systems.

While this compound A has demonstrated significant antioxidant activities, including reactive oxygen species (ROS) scavenging, specific detailed research findings explicitly detailing its direct modulation of endogenous antioxidant enzyme activity, such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), in cellular models are not extensively detailed within the retrieved literature for this compound A. Endogenous antioxidant enzymes are crucial components of the cellular defense system against oxidative stress, working to neutralize free radicals and maintain cellular redox balance. nih.govcabidigitallibrary.orgnih.govwikidoc.org

Structure Activity Relationship Sar Studies of Pedicularioside and Its Analogs

Identification of Key Structural Motifs Essential for Biological Activities

The biological activities of Pedicularioside and its analogs are intimately linked to specific structural motifs within their molecular architecture. This compound A, a prominent phenylethanoid glycoside isolated from Buddleia lindleyana, has been identified as a main active ingredient demonstrating protective effects on cultured mesencephalic neurons exposed to 1-methyl-4-phenylpyridinium ions (MPP+), a neurotoxin. frontiersin.org

A critical structural determinant for the antioxidant activity of phenylpropanoid glycosides, including this compound A, is the presence and number of phenolic hydroxyl groups. Compounds possessing four phenolic hydroxyl groups, such as isoacteoside, acteoside, echinacoside, and this compound A, exhibit stronger inhibitory activities against oxidative hemolysis compared to those with fewer hydroxyl groups, like cistanoside (B13011197) D (two hydroxyl groups) or permethylacteoside (no phenolic hydroxyl groups). nih.gov This suggests that the catechol moieties, characterized by two adjacent hydroxyl groups on an aromatic ring, are vital for radical scavenging and antioxidant properties.

Furthermore, this compound G, another phenylpropanoid glycoside, has shown the capacity to inhibit the proliferation and migration of human umbilical vein endothelial cells (HUVECs) and reduce vascular endothelial growth factor (VEGF) synthesis in HepG2 cells. nih.govthegoodscentscompany.comwikipedia.org This indicates that certain structural features within this compound G are essential for its anti-angiogenic and anti-tumor activities.

Impact of Specific Functional Group Modifications on Potency and Selectivity

Modifications to the functional groups of this compound and its analogs significantly influence their potency and selectivity. As highlighted, the number of phenolic hydroxyl groups directly correlates with the antioxidant efficacy of phenylpropanoid glycosides. An increase in the number of these groups generally leads to enhanced inhibitory activity against oxidative processes. nih.gov

Beyond the number of hydroxyl groups, the nature of the phenylpropanoid acid esterified to the sugar moiety plays a crucial role. Studies comparing the activity of various phenylethanoid glycosides, including acteoside and ligupurpuroside A, have demonstrated that compounds with caffeic acid esters are generally more potent than those with p-coumaric acid esters. uni.lu This suggests that the dihydroxylated cinnamic acid derivative (caffeic acid) confers superior activity compared to the monohydroxylated one (p-coumaric acid), emphasizing the importance of the specific hydroxylation pattern on the phenylpropanoid acid unit.

Analogous observations in related phenyl-ethanoid glycosides, such as leucosceptoside A and leucosceptoside B, further illustrate the impact of subtle functional group changes. Leucosceptoside A differs from verbascoside (B1683046) (acteoside) by a methyl group substitution on the caffeic acid moiety, while leucosceptoside B features additional methylations and a β-D-apiose residue. These structural variations contribute to differences in their observed biological activities. massbank.eu

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes mathematical relationships between the physicochemical properties of chemical compounds and their biological activities. nih.govcdutcm.edu.cn These models are invaluable for predictive research, allowing scientists to forecast the activity of novel or untested compounds based on their structural features, thereby streamlining drug discovery and development processes. cdutcm.edu.cn

QSAR studies have been applied to phenylpropanoid glycosides, including those found in Pedicularis species, to understand and predict their biological effects. nih.govuni.lunih.govresearchgate.net By correlating various molecular descriptors (e.g., lipophilicity, electronic parameters, steric parameters) with observed biological activities, QSAR models can identify the most influential structural characteristics for a given effect. For example, QSAR has been utilized in the development of neuraminidase inhibitors, where natural compounds like this compound have been screened for their antisialidase activity. researchgate.net Such models can help prioritize compounds for synthesis or further experimental testing, optimizing the search for new therapeutic agents.

Analytical Methodologies for Detection and Quantification of Pedicularioside

Chromatographic Quantification in Biological and Botanical Matrices

Chromatographic methods are the cornerstone for the separation and quantification of Pedicularioside from complex matrices. These techniques offer high resolution and sensitivity, allowing for the accurate determination of the compound even in the presence of structurally similar molecules.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of iridoid glycosides like this compound in plant extracts. researchgate.netnih.gov The method's robustness, precision, and accuracy make it suitable for routine quality control. mdpi.comphcogres.com A typical HPLC system for this compound analysis employs a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with acid modifiers like formic acid) and an organic solvent such as methanol (B129727) or acetonitrile (B52724). nih.govphcogres.com Detection is commonly performed using a photodiode array (PDA) or a UV detector, as the chromophores within the this compound structure allow for UV absorption. mdpi.comnih.gov The selection of optimal HPLC conditions, including the mobile phase composition and gradient elution program, is critical to achieve good separation from other co-eluting compounds. nih.gov

Table 1: Example of HPLC Parameters for Iridoid Glycoside Analysis

ParameterConditionReference
Column Shim-pack VP-ODS C18 (5 µm, 150 x 4.6 mm) phcogres.com
Mobile Phase Gradient of 1% formic acid in water (A) and acetonitrile (B) phcogres.com
Flow Rate 1 mL/min nih.gov
Detection 254 nm phcogres.com
Temperature 40°C phcogres.com

Ultra-High Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering higher resolution, increased sensitivity, and shorter analysis times. nih.gov This is achieved by using columns with smaller particle sizes (typically sub-2 µm), which requires a specialized UPLC system capable of handling higher backpressures. nih.govmdpi.com UPLC methods have been successfully developed and validated for the quantification of various phytochemicals, including compounds structurally related to this compound, in complex matrices. nih.govresearchgate.net The enhanced separation efficiency of UPLC is particularly advantageous when analyzing intricate botanical extracts containing numerous structurally similar compounds. nih.gov

Spectrometric Detection Methods (e.g., Mass Spectrometry, UV-Vis)

Spectrometric methods are indispensable for both the identification and quantification of this compound.

Mass Spectrometry (MS): When coupled with a chromatographic system (LC-MS), mass spectrometry provides highly sensitive and selective detection of this compound. pcom.edu MS detectors can provide molecular weight and structural information, which is invaluable for unequivocal compound identification. nih.gov Techniques like electrospray ionization (ESI) are commonly used to generate ions from the analyte for MS analysis. nih.gov

UV-Vis Spectroscopy: UV-Vis spectroscopy is a fundamental detection method used in HPLC and UPLC. colorado.edu The absorbance of UV-Vis light by this compound at specific wavelengths is proportional to its concentration, forming the basis for quantification. nih.gov The UV spectrum of this compound is characterized by absorption maxima that are influenced by its chemical structure. researchgate.net

Capillary Electrophoresis (CE) Applications

Capillary electrophoresis (CE) is another powerful separation technique that has been applied to the analysis of iridoid glycosides. nih.govresearchgate.net CE offers advantages such as high separation efficiency, short analysis times, and low consumption of samples and reagents. mdpi.com Micellar electrokinetic capillary chromatography (MEKC), a mode of CE, has been successfully used for the determination of several iridoid glycosides in plant samples. researchgate.netnih.gov

Integrated Analytical Platforms (e.g., LC-MS/MS, GC-MS)

The coupling of chromatographic separation with mass spectrometric detection provides the most powerful and versatile platforms for the analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers exceptional sensitivity and selectivity, making it the gold standard for quantifying trace levels of compounds in complex biological matrices. nih.govnih.govresearchgate.net LC-MS/MS is particularly useful for pharmacokinetic studies where this compound concentrations in biological fluids may be very low. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for the analysis of non-volatile and thermally labile compounds like iridoid glycosides, GC-MS can be used after a derivatization step to increase the volatility of the analyte. nih.govsemanticscholar.orgresearchgate.netusm.my This technique is highly effective for the separation and identification of a wide range of volatile and semi-volatile compounds. nih.govscielo.org.mx

Ecological and Chemotaxonomic Significance of Pedicularioside

Role of Pedicularioside in Plant-Environment Interactions and Defense Mechanisms

This compound, a phenylpropanoid glycoside found in the Pedicularis genus, plays a significant role in the plant's interaction with its environment and its defense against various threats. Phenylpropanoid glycosides as a class are recognized for their diverse biological activities that contribute to a plant's survival and resilience. wisdomlib.orgnih.gov These compounds are integral to a plant's strategies for managing stress and defending against pathogens and herbivores. nih.govfrontiersin.org

The defensive capabilities of phenylpropanoid glycosides stem from several properties. They exhibit radical scavenging and antioxidant activities, which help protect the plant from oxidative damage caused by biotic and abiotic stresses. wisdomlib.orgfrontiersin.org The accumulation of these specialized metabolites can be either constitutive (always present) or induced in response to specific threats like microbial invasion or insect attacks. nih.gov They can function in multiple ways: as signaling molecules to activate broader defense responses, as direct toxins (phytoanticipins or phytoalexins) against invaders, or as physical barriers to prevent infection. nih.govresearchgate.net

Furthermore, the glycosylation of phenylpropanoids, the chemical process that attaches a sugar molecule to form compounds like this compound, is a critical regulatory step. This process can alter the compound's solubility, stability, and toxicity, influencing how and where it is stored within the plant cell to be readily available when needed without harming the plant itself. frontiersin.org Research on related compounds has shown that the phenylpropanoid pathway is stimulated during a plant's hypersensitive response to pathogen infection. frontiersin.org For instance, these compounds have demonstrated antifungal activity against various pathogens, highlighting their role in the plant's innate immune system. researchgate.netjournalijecc.com They are also involved in defense against herbivores by affecting their feeding, growth, and survival. nih.govjournalijecc.com

This compound as a Chemotaxonomic Marker within the Pedicularis Genus

Chemotaxonomy utilizes the chemical constituents of plants to classify and understand their evolutionary relationships. Within the large and complex Pedicularis genus, specific phenylpropanoid glycosides, including several this compound derivatives, serve as valuable chemotaxonomic markers. mdpi.comresearchgate.net

While phenylethanoid glycosides in general are too widespread to be used as broad markers for the genus, specific compounds have proven useful for classification. mdpi.com Research has identified several pediculariosides that can be considered characteristic markers for the entire Pedicularis genus. mdpi.comresearchgate.net The co-occurrence of these phenylpropanoid glycosides with other classes of compounds, such as iridoids, further strengthens their chemotaxonomic relevance within the Lamiales order, to which Pedicularis belongs. mdpi.com

Detailed phytochemical analyses have pinpointed specific compounds that aid in classification at both the genus and species level.

CompoundTaxonomic SignificanceAssociated Species
This compound AMarker for the entire genusPedicularis spp.
This compound EMarker for the entire genusPedicularis spp.
This compound GMarker for the entire genusPedicularis spp.
This compound HMarker for the entire genusPedicularis spp.
cis-Pedicularioside HSpecific markerP. spicata
This compound IMarker for the entire genusPedicularis spp.
This compound MMarker for the entire genusPedicularis spp.
This compound NMarker for the entire genusPedicularis spp.

This table summarizes specific this compound compounds and their utility as chemotaxonomic markers within the Pedicularis genus based on available research. mdpi.comresearchgate.net

The presence of these specific pediculariosides helps botanists and chemists to confirm the identity of a plant within the Pedicularis genus and to understand the phylogenetic relationships between different species.

Influence of Environmental Stressors on this compound Production

The production of secondary metabolites, including phenylpropanoid glycosides like this compound, is not static and can be significantly influenced by environmental stressors. nih.gov Plants modulate their chemical composition to adapt and survive under adverse conditions such as drought, salinity, extreme temperatures, and high ultraviolet (UV) radiation. nih.govsemanticscholar.org

Abiotic stress often leads to an increase in the production of reactive oxygen species (ROS) in plant cells, causing oxidative damage. frontiersin.org The phenylpropanoid biosynthetic pathway is a key component of the plant's response, as it produces compounds with strong antioxidant capabilities that can scavenge these harmful ROS. nih.govmdpi.com Consequently, exposure to stressors frequently activates the genes and enzymes involved in this pathway, leading to an accumulation of phenolic compounds. nih.govsemanticscholar.org

Studies have shown that various environmental constraints can trigger an enhanced synthesis of phenylpropanoids:

Drought and Salinity: These conditions often lead to the upregulation of key genes in the phenylpropanoid pathway, resulting in a higher concentration of protective phenolic compounds. frontiersin.orgnih.gov

Temperature Extremes: Both high and low temperatures can stimulate plants to produce more phenolics to detoxify ROS and protect cellular structures. frontiersin.orgnih.gov

UV Radiation: Phenylpropanoids are known to accumulate in the outer layers of leaves to act as a screen against harmful UV radiation. frontiersin.org

Therefore, it is expected that the concentration of this compound in Pedicularis species will vary depending on the specific environmental conditions in which the plant is growing. A plant in a high-altitude environment with intense UV radiation and temperature fluctuations may produce higher levels of this compound as a protective measure compared to a plant in a more temperate, stable environment. This plasticity in chemical production is a crucial adaptive mechanism for plants. nih.gov

Research Challenges and Future Directions for Pedicularioside

Comprehensive Elucidation of Intricate Molecular Mechanisms of Action

A fundamental challenge in Pedicularioside research is the comprehensive elucidation of its intricate molecular mechanisms of action. While some studies have indicated its potential, for instance, in immunomodulatory activities, the precise molecular pathways and targets involved remain largely undefined. mdpi.com Understanding how this compound interacts with specific cellular components, receptors, or enzymes at a molecular level is critical for validating its biological effects and guiding rational drug design. This requires detailed investigations into its binding affinities, downstream signaling cascades, and the cellular responses it elicits. The complexity of natural products often means they exhibit pleiotropic effects, interacting with multiple targets, which further complicates the unraveling of their complete mechanistic profile. Future research must focus on high-resolution studies, potentially employing advanced biochemical assays, structural biology techniques (e.g., X-ray crystallography, cryo-electron microscopy, NMR spectroscopy), and target identification strategies to map out the full network of its molecular interactions.

Discovery and Characterization of Novel Biosynthetic Enzymes and Pathways

The discovery and characterization of the novel biosynthetic enzymes and pathways responsible for this compound's formation in its natural sources, such as plants from the Pedicularis genus, pose a significant challenge. Unlike microbial biosynthetic gene clusters, genes encoding plant specialized metabolic pathways are often scattered across the genome, making their identification particularly difficult. frontiersin.orgnih.gov Many biosynthetic enzymes catalyze unusual and unprecedented transformations that defy easy functional prediction, remaining "hidden" within genomic data. mdpi.com Future directions involve leveraging state-of-the-art genomics, metabolomics, and computational approaches to identify candidate genes involved in the biosynthesis of this compound. nih.govrsc.org This includes co-expression analysis, where the expression levels of genes are correlated with the accumulation of metabolites, and comparative genomics to identify lineage-specific pathways. frontiersin.orgrsc.org Functional characterization of these candidate enzymes, both in vitro and in vivo, is essential to fully map the biosynthetic route, which is a prerequisite for metabolic engineering strategies aimed at sustainable production.

Development of Advanced Synthetic Strategies for Complex Analogs and Derivatives

The structural complexity of this compound, particularly this compound A with its multiple sugar moieties and phenolic components, presents a formidable challenge for synthetic organic chemistry. nih.gov Developing advanced synthetic strategies for its total synthesis or the creation of complex analogs and derivatives is crucial for structure-activity relationship (SAR) studies, which are fundamental for optimizing its biological properties. Current synthetic methodologies for complex natural products often involve numerous steps, harsh conditions, and can be costly, limiting their widespread application. mdpi.com Future research needs to focus on innovative synthetic approaches, including convergent strategies, stereoselective reactions, and potentially biomimetic syntheses, to efficiently access this compound and its diverse derivatives. The aim is to create a unified synthetic platform that allows for the systematic modification of the molecule to enhance its potency, selectivity, and pharmacokinetic properties, overcoming the limitations of natural extraction.

Application of Omics Technologies (e.g., Metabolomics, Transcriptomics, Proteomics)

The application of 'omics' technologies is paramount for gaining a comprehensive understanding of this compound's biological impact and its production. These large-scale analytical methods provide holistic insights into the structure, function, and dynamics of biological systems. humanspecificresearch.org

Metabolomics : The comprehensive analysis of metabolites within biological samples can reveal the metabolic changes induced by this compound, providing insights into its mechanism of action and potential biomarkers. humanspecificresearch.org It is also crucial for identifying precursors and intermediates in its biosynthetic pathway. frontiersin.orgrsc.org

Transcriptomics : By analyzing RNA transcripts, transcriptomics can identify gene expression changes in response to this compound treatment, or pinpoint genes involved in its biosynthesis. rsc.orghumanspecificresearch.org This helps link gene activity to observed biological effects or metabolic pathways.

Proteomics : The large-scale study of proteins can elucidate the protein targets of this compound and reveal changes in protein abundance or modification upon exposure. humanspecificresearch.org This is vital for understanding direct molecular interactions and cellular responses.

Integrating these multi-omics datasets (multi-omics integration) is a significant future direction, enabling researchers to uncover complex interactions across molecular layers that might be missed by single-omics analyses. frontiersin.orghumanspecificresearch.orgbiotechkiosk.com This integrated approach can accelerate the identification of new drug targets, deepen the understanding of disease mechanisms, and advance personalized medicine strategies. humanspecificresearch.org

Investigation of this compound in Emerging Disease Models (excluding clinical trials)

Investigating this compound in emerging disease models, strictly excluding clinical trials, is a critical future direction to explore its therapeutic potential beyond its traditionally recognized properties. For instance, this compound A has shown promise in preclinical studies for its neuroprotective effects, specifically in preventing the loss of dopaminergic neurons in Parkinson's disease (PD) neuron models. researchgate.netportlandpress.com This highlights its potential in neurodegenerative disorders, which are characterized by progressive neuronal dysfunction and loss. aginganddisease.org Future research should expand to other emerging disease models, such as those for Alzheimer's disease, various cancers, or inflammatory conditions, leveraging established in vitro and in vivo preclinical models. mdpi.comneurodegenerationresearch.eufrontiersin.orgnih.gov The goal is to identify and validate new therapeutic applications by studying its effects in relevant disease contexts, understanding its impact on disease progression, and identifying potential therapeutic targets in controlled laboratory settings. This preclinical exploration is essential for building a robust scientific foundation for any future translational efforts.

Development of Predictive Computational Models for this compound Activity and Selectivity

Machine Learning and AI : Applying advanced machine learning techniques to correlate structural features of this compound and its derivatives with their biological activities. nih.gov

Molecular Docking and Dynamics : Using computational simulations to predict how this compound interacts with specific protein targets at an atomic level, providing insights into its binding mechanisms.

Quantitative Structure-Activity Relationship (QSAR) Models : Developing QSAR models to establish mathematical relationships between the chemical structure of this compound analogs and their observed biological activities, guiding the design of more potent and selective compounds.

These computational tools can significantly reduce the need for extensive experimental testing, streamline the lead optimization process, and help prioritize the most promising this compound derivatives for further investigation.

Q & A

Basic Research Questions

Q. What are the primary spectroscopic methods for identifying Pedicularioside in plant extracts, and how do they address structural ambiguity?

  • Methodological Answer : this compound is typically identified using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HR-MS). For NMR, compare observed chemical shifts and coupling constants with literature values . HR-MS confirms molecular weight and fragmentation patterns. To resolve structural ambiguity (e.g., glycosidic linkage conformation), 2D NMR techniques like COSY, HSQC, and HMBC are essential .

Q. How can researchers design initial bioactivity screenings for this compound to prioritize therapeutic targets?

  • Methodological Answer : Use a tiered approach:

  • Tier 1 : Broad-spectrum assays (e.g., cytotoxicity, antimicrobial activity) to identify potential targets.
  • Tier 2 : Mechanistic studies (e.g., enzyme inhibition assays for kinases or cyclooxygenases) based on Tier 1 results.
  • Include positive controls (e.g., doxorubicin for cytotoxicity) and validate findings with dose-response curves .

Q. What are the standard protocols for isolating this compound from complex botanical matrices?

  • Methodological Answer : Combine liquid-liquid extraction (e.g., ethyl acetate for phenolic compounds) with chromatographic techniques:

  • Step 1 : Fractionate crude extracts via flash chromatography.
  • Step 2 : Purify target fractions using preparative HPLC with a C18 column (mobile phase: water-acetonitrile gradient).
  • Monitor purity via UV-Vis at λ=280 nm and confirm with LC-MS .

Advanced Research Questions

Q. How should researchers resolve contradictory data on this compound’s pharmacokinetic properties across in vitro and in vivo models?

  • Methodological Answer : Contradictions often arise from differences in bioavailability or metabolic stability.

  • In vitro : Use hepatic microsomes or hepatocyte models to assess metabolic stability.
  • In vivo : Conduct pharmacokinetic studies in rodents with serial blood sampling.
  • Validate assays with stable isotope-labeled internal standards to minimize matrix effects .

Q. What experimental strategies optimize this compound’s stability in aqueous formulations for pharmacological studies?

  • Methodological Answer :

  • pH Optimization : Test stability across pH 3–8 using buffered solutions.
  • Excipient Screening : Add antioxidants (e.g., ascorbic acid) or cyclodextrins for encapsulation.
  • Storage Conditions : Assess degradation kinetics under light, temperature, and humidity stress. Quantify degradation products via UPLC-PDA .

Q. How can multi-omics approaches elucidate this compound’s mechanism of action in neurodegenerative disease models?

  • Methodological Answer : Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR/HR-MS)

  • Step 1 : Treat neuronal cell lines with this compound and generate omics datasets.
  • Step 2 : Use pathway enrichment tools (e.g., KEGG, GO) to identify perturbed pathways.
  • Step 3 : Validate key targets (e.g., amyloid-beta aggregation) via siRNA knockdown or CRISPR-Cas9 .

Q. What statistical frameworks are recommended for analyzing dose-dependent synergism between this compound and conventional chemotherapeutics?

  • Methodological Answer : Apply the Chou-Talalay combination index (CI) method:

  • Experimental Design : Use a checkerboard assay with varying this compound/chemotherapeutic ratios.
  • Analysis : Calculate CI values (CI <1 = synergism) using CompuSyn software.
  • Address variability with bootstrap resampling and report 95% confidence intervals .

Data Validation and Reproducibility

Q. How can researchers ensure reproducibility in this compound’s anti-inflammatory activity assays across laboratories?

  • Methodological Answer :

  • Standardization : Use identical cell lines (e.g., RAW264.7 macrophages) and passage numbers.
  • Positive Controls : Include dexamethasone for IL-6 suppression.
  • Blinding : Implement double-blinding for treatment groups.
  • Share raw data (e.g., cytokine ELISA readings) via public repositories .

Q. What criteria should guide the selection of negative controls in this compound’s toxicity studies?

  • Methodological Answer :

  • Solvent Controls : Match the solvent used for this compound dissolution (e.g., DMSO at ≤0.1%).
  • Cell-Type Controls : Include non-target cell lines (e.g., HEK293 for cancer cell studies).
  • Statistical Thresholds : Define significance as ≥20% viability reduction (p<0.05 via ANOVA) .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pedicularioside
Reactant of Route 2
Pedicularioside

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